molecular formula C15H15NO3 B5847591 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide CAS No. 693270-23-4

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No. B5847591
CAS RN: 693270-23-4
M. Wt: 257.28 g/mol
InChI Key: FSQGBVRQANEPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide, also known as HPPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. HPPA is a member of the amide class of compounds and belongs to the family of phenoxyacetamides.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have various biochemical and physiological effects in animal models of disease. Inflammation is a common underlying factor in many diseases, including cancer, autoimmune disorders, and cardiovascular disease. 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and sepsis. Additionally, 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have antitumor effects in various animal models of cancer, including breast cancer, lung cancer, and liver cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide in laboratory experiments is its relatively low toxicity. 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have low acute toxicity in animal models, and no adverse effects were observed in long-term studies. Additionally, 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide is relatively easy to synthesize, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of using 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide. One area of research could be focused on the development of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide analogs with improved solubility and bioavailability. Additionally, further research could be conducted to investigate the potential of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide as a therapeutic agent for other diseases, such as cardiovascular disease and autoimmune disorders. Finally, research could be conducted to investigate the potential of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide can be synthesized using a straightforward method that involves the reaction of 4-(hydroxymethyl)phenol with N-phenylacetamide in the presence of a catalyst. The reaction is typically carried out using a solvent, such as ethanol, at high temperatures and pressures. The resulting product is then purified using various techniques, such as recrystallization, chromatography, or distillation.

Scientific Research Applications

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been studied extensively in scientific research due to its potential as a therapeutic agent. One of the primary areas of research has been focused on its anti-inflammatory properties. 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various animal models of disease. Additionally, 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide has been investigated for its potential as an anticancer agent. Studies have shown that 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide can induce apoptosis, or programmed cell death, in cancer cells and inhibit tumor growth.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQGBVRQANEPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358403
Record name 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

693270-23-4
Record name 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.